Calcium oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium oxoacetate is a chemical compound that combines calcium ions with oxoacetate ions. It is known for its role in various biochemical processes and its potential applications in different fields. The compound is of interest due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium oxoacetate can be synthesized through the reaction of calcium carbonate with oxalic acid. The reaction typically involves dissolving calcium carbonate in a solution of oxalic acid, resulting in the formation of this compound and carbon dioxide gas. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete reaction and purity of the product.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reactant concentrations, temperature, and pH to optimize yield and purity. The product is then purified through filtration and crystallization techniques to obtain high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Calcium oxoacetate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and carbon dioxide.

Reduction: Under certain conditions, it can be reduced to form calcium oxalate.

Substitution: It can participate in substitution reactions where the oxoacetate ion is replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from reactions involving this compound include calcium carbonate, calcium oxalate, and various substituted calcium salts. These products are of interest in different scientific and industrial applications.

Scientific Research Applications

Medical Applications

1.1 Bone Regeneration

Recent studies have highlighted the potential of calcium oxoacetate in medical applications, particularly in promoting bone regeneration. A study investigated its effects on human adipose-derived mesenchymal stem cells (hADSCs), demonstrating that this compound could induce osteogenic differentiation. The findings suggest that this compound may serve as a promising candidate for applications in bone tissue engineering and regenerative medicine .

Case Study: Acute Oxalate Nephropathy

A case report described a patient who developed acute kidney injury due to excessive ingestion of oxalate-rich traditional medicinal herbs. The management included the use of calcium acetate to bind dietary oxalates, thereby preventing further renal damage. This illustrates the clinical relevance of calcium compounds, including this compound, in managing conditions related to oxalate metabolism .

Agricultural Applications

2.1 Enhancing Plant Defense Mechanisms

This compound has been explored for its role in enhancing plant defense mechanisms against herbivory. Research involving genetically engineered Arabidopsis thaliana demonstrated that increasing calcium oxalate accumulation could deter herbivores, presenting a potential strategy for crop protection without relying heavily on chemical pesticides. This study showed that engineered plants with higher calcium oxalate concentrations exhibited phenotypic changes but also increased resistance to insect feeding .

| Study | Plant Species | Method | Outcome |

|---|---|---|---|

| Nakata PA (2015) | Arabidopsis thaliana | Genetic engineering to express bacterial genes for oxalate biosynthesis | Increased calcium oxalate accumulation and enhanced insect deterrence |

Biochemical Applications

3.1 Calcium Oxalate Degradation

This compound is involved in biochemical processes related to the degradation of calcium oxalate by specific microbial strains. For instance, a strain of Azospirillum was shown to efficiently degrade calcium oxalate, converting it into carbonate through an oxalate-carbonate pathway. This bioconversion is significant for soil health and nutrient cycling, as it helps mitigate the accumulation of calcium oxalate crystals in agricultural soils .

3.2 Calcium Availability in Plants

Research has indicated that nitrogen levels can influence calcium availability in plants by promoting the accumulation of oxalic acid derivatives like calcium oxalate. This relationship underscores the importance of this compound in plant nutrition and its role as a precursor for crystal formation within plant tissues .

Mechanism of Action

The mechanism of action of calcium oxoacetate involves its interaction with various molecular targets and pathways. It can act as a source of calcium ions, which are essential for numerous cellular functions. Additionally, the oxoacetate ion can participate in metabolic pathways, influencing processes such as energy production and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Calcium oxalate: Similar in structure but differs in its reactivity and applications.

Calcium acetate: Used in different industrial and medical applications, with distinct chemical properties.

Oxaloacetic acid: A related compound involved in metabolic pathways but with different chemical behavior.

Uniqueness

Calcium oxoacetate is unique due to its specific combination of calcium and oxoacetate ions, which confer distinct properties and reactivity

Biological Activity

Calcium oxoacetate, a calcium salt of oxoacetic acid, has garnered attention in various biological studies due to its potential applications in health and disease management. This article explores its biological activity, mechanisms of action, and implications for health, particularly in relation to calcium oxalate metabolism and its effects on human health.

Overview of this compound

This compound is primarily studied for its role in calcium metabolism and its potential influence on the formation of calcium oxalate crystals, which are implicated in kidney stone disease. Understanding the biological activity of this compound requires examining its interactions at the molecular level and its physiological effects.

- Calcium Regulation : this compound plays a role in regulating calcium levels in biological systems. It can influence calcium homeostasis by interacting with calcium transport mechanisms in cells, potentially affecting conditions like hypercalcemia or hypocalcemia.

- Oxalate Metabolism : The compound is involved in the metabolism of oxalates, particularly in the degradation pathways leading to the formation of less harmful substances such as calcium carbonate. Recent studies have highlighted the role of specific bacterial strains that utilize calcium oxalate as a carbon source, degrading it into less soluble forms and thus impacting urinary oxalate levels .

- Crystallization Inhibition : this compound has been shown to inhibit the crystallization of calcium oxalate, which is crucial for preventing kidney stone formation. Research indicates that certain polysaccharides can enhance this inhibitory effect by altering crystal morphology and reducing aggregation rates .

Case Study 1: Dietary Influence on Calcium Oxalate Formation

A controlled study examined how dietary calcium and oxalate ratios affect urinary oxalate excretion. Participants consuming a balanced diet showed no significant increase in stone risk despite high dietary oxalate intake when adequate calcium was present . This suggests that this compound could mitigate risks associated with high oxalate diets.

Case Study 2: Bacterial Degradation of Calcium Oxalate

A strain of bacteria, Azospirillum sp. OX-1, was isolated for its ability to degrade calcium oxalate efficiently. The study demonstrated a 100% degradation rate within three days, converting it into calcium carbonate and increasing the pH of the culture medium significantly . This indicates a potential biotechnological application for managing soil health and reducing harmful oxalate levels.

Table 1: Comparison of Calcium Oxalate Degradation Efficiency by Different Strains

| Bacterial Strain | Degradation Rate (%) | Final pH | Secondary Products |

|---|---|---|---|

| Azospirillum sp. OX-1 | 100 | >8.20 | Calcium Carbonate |

| Control Group | 0 | 7.00 | None |

Table 2: Impact of Dietary Ratios on Urinary Excretion

| Diet Type | Calcium Excretion (mg) | Oxalate Excretion (mg) | Tiselius Index |

|---|---|---|---|

| Balanced | 109 ± 44 | 44 ± 10 | 3.1 ± 1.3 |

| Imbalanced | 112 ± 48 | 45 ± 9 | 2.7 ± 1.4 |

Implications for Health

The biological activity of this compound suggests several health implications:

- Kidney Stone Prevention : By inhibiting calcium oxalate crystallization and promoting degradation through microbial activity, this compound may serve as a preventive agent against kidney stones.

- Calcium Supplementation : Its role in regulating serum calcium levels could be beneficial for individuals with dietary deficiencies or conditions leading to altered calcium metabolism.

- Environmental Applications : The degradation capabilities observed in specific bacterial strains indicate potential applications in bioremediation efforts to manage excess soil oxalates.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of calcium oxoacetate, and how do they influence its applications in synthetic chemistry?

this compound (CAS 2990-19-4) is a calcium salt of glyoxylic acid with the molecular formula C₄H₂O₆Ca (dihydrate form, molecular weight 222 g/mol). It exists as a white crystalline powder with poor solubility in water (7 g/L) and organic solvents but dissolves in strong mineral acids . This limited solubility makes it suitable for controlled precipitation reactions in organic synthesis, such as preparing glyoxylic acid esters. Its stability in aqueous media is pH-dependent, requiring acidic conditions to prevent hydrolysis .

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂O₆Ca (dihydrate) |

| Molecular Weight | 222 g/mol |

| Solubility in Water | 7 g/L (20°C) |

| CAS Registry | 2990-19-4 |

Q. How is this compound synthesized, and what analytical methods confirm its purity?

this compound is typically synthesized via neutralization of glyoxylic acid with calcium hydroxide or carbonate. Post-synthesis, characterization employs:

- IR Spectroscopy : To detect carboxylate stretches (~1600 cm⁻¹) and confirm absence of impurities (e.g., unreacted glyoxylic acid) .

- XRD : Identifies crystalline phases; Zr oxoacetate analogs (e.g., in perovskite ceramics) show distinct diffraction patterns, suggesting similar crystallinity in calcium derivatives .

- Elemental Analysis : Validates Ca²⁺ content (theoretical Ca: ~18.0% in anhydrous form) .

Q. What role does oxoacetate play in metabolic pathways, and how can its flux be tracked experimentally?

Oxoacetate (a.k.a. glyoxylate) is a key intermediate in the glyoxylate cycle and citrate metabolism. In microbial systems (e.g., citrate utilization tests), oxoacetate decarboxylation produces pyruvate and CO₂, detectable via pH shifts (bromothymol blue indicator) . Isotopic labeling (e.g., ¹³C-glucose) combined with NMR can quantify flux through pathways like gluconeogenesis, where oxoacetate C-1 and C-2 derive from glucose .

Advanced Research Questions

Q. How does the methyl oxoacetate ester in DMOG hydrolyze to MOG, and what methods quantify this degradation?

Dimethyloxallyl glycine (DMOG) undergoes non-enzymatic hydrolysis of its methyl oxoacetate ester group in aqueous media, forming MOG (methoxy-oxoacetate glycine). Key findings:

- Kinetics : Hydrolysis in RPMI media (t½ = 7.5 min) is faster than in water (t½ = 6.5 h) due to α-effect nucleophilic attack .

- Analytical Methods :

-

¹H NMR : Methyl oxoacetate protons resonate at 3.92 ppm; disappearance of this signal tracks hydrolysis .

-

LC-MS : MOG (m/z = 162.1) confirmed via comparison with authentic standards .

Condition Half-Life (t½) Final Product RPMI Media (pH 7.4) 7.5 min MOG Water 6.5 h MOG

Q. What challenges arise in crystallographic characterization of metal oxoacetate complexes, and how are they addressed?

Metal oxoacetates (e.g., Zr or Ca derivatives) often form oligomeric or nanoscale clusters that complicate single-crystal XRD. Strategies include:

- Pair Distribution Function (PDF) Analysis : Resolves short-range order in amorphous phases, as seen in Zr oxoacetate perovskite precursors .

- IR and Raman Spectroscopy : Differentiate between carboxylate binding modes (monodentate vs. bidentate) .

- TEM : Identifies nanoparticle size (1–10 nm for Zr oxoacetate) and crystallinity in thin films .

Q. How can isotopic labeling resolve contradictions in oxoacetate metabolic flux studies?

Discrepancies in TCA cycle flux models arise from compartmentalization (mitochondrial vs. cytosolic pools). Using ¹³C-glucose and mass spectrometry:

- Positional Labeling : C-1 of glucose labels oxoacetate C-1 and C-2, while C-2 labels C-3 and C-4 .

- Non-Steady-State Modeling : Quantifies multicycle turnover rates, distinguishing anaplerotic vs. oxidative pathways .

Q. What synthetic routes enable functionalization of this compound for bioactive derivatives?

this compound serves as a precursor for heterocyclic compounds:

- Thionization : Treatment with Lawesson’s reagent yields thiazole derivatives via cyclization (e.g., benzyl-5-phenyl-1,3-thiazol-4-ylsulfide) .

- Grignard Reactions : Enolate addition to imines forms stereochemically complex alkaloids (e.g., nakinadine intermediates) .

Q. Methodological Considerations

- Unexpected Results : Thionization of oxoacetate esters may yield decarboxylated products instead of thioesters; IR spectroscopy (absence of CO₂Et stretches) and mass spectrometry are critical for structural reassignment .

- Biological Activity : Marine-derived oxoacetate derivatives (e.g., mollamide B) exhibit cytotoxicity, requiring cell-based assays (e.g., H460 lung cancer lines) and LC-MS metabolite profiling .

Properties

CAS No. |

2990-19-4 |

|---|---|

Molecular Formula |

C4H2CaO6 |

Molecular Weight |

186.13 g/mol |

IUPAC Name |

calcium;oxaldehydate |

InChI |

InChI=1S/2C2H2O3.Ca/c2*3-1-2(4)5;/h2*1H,(H,4,5);/q;;+2/p-2 |

InChI Key |

JIOBOQOAYFOKLJ-UHFFFAOYSA-L |

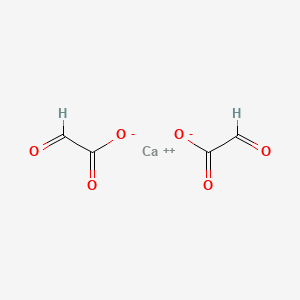

Canonical SMILES |

C(=O)C(=O)[O-].C(=O)C(=O)[O-].[Ca+2] |

Related CAS |

298-12-4 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.